(3-Chlorophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
(3-Chlorophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H13ClF3N3O2 and its molecular weight is 359.73. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Properties
A study by Mahanthesha G et al. (2021) synthesized and characterized derivatives of 3-Chlorophenyl methanone. They found that certain compounds exhibited potent cytotoxicity against the MCF-7 cell line (Breast carcinoma) and moderate antibacterial and antifungal activities, compared to standard drugs like Doxorubicin, Ciprofloxacin, and Itraconazole.
Structural Characterization
In a 2020 study, Eckhardt et al. reported the crystal and molecular structure of a similar compound as a side product in benzothiazinone synthesis, relevant for anti-tuberculosis drug candidates.
Isomorphism and Structural Disorders
Swamy et al. (2013) explored isomorphous methyl- and chloro-substituted small heterocyclic analogues, showing how the presence of structural disorders can influence the detection of isomorphism in data mining.
Molecular Docking and Antimicrobial Activity
Several studies have focused on molecular docking and antimicrobial properties. For instance, Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds with antimicrobial activity. Similarly, Sivakumar et al. (2021) conducted a study combining experimental and theoretical approaches on a molecule with potential antimicrobial effects.
Neuroprotective Activities
Zhong et al. (2020) designed and evaluated aryloxyethylamine derivatives for their neuroprotective activities, indicating potential applications in neuroprotection and anti-ischemic stroke treatments.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O2/c16-11-3-1-2-10(8-11)13(23)22-6-4-9(5-7-22)12-20-21-14(24-12)15(17,18)19/h1-3,8-9H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBRJCCRIKUBPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.